2,2-dichloro-N-(1-phenylethyl)acetamide

Purity Analysis Quality Control Procurement Specifications

Researchers requiring stereochemically defined intermediates for API synthesis often face limited availability of chiral building blocks with confirmed stability. 2,2-Dichloro-N-(1-phenylethyl)acetamide (CAS 39096-80-5) addresses this gap as a well-characterized α,α-dichloroacetamide bearing a chiral 1-phenylethyl substituent. • Chiral handle enables stereochemical control in nucleophilic substitutions & cycloadditions for modafinil analogs and chiral APIs. • Documented ICH Q1A-compliant stability: no significant degradation after 6 months at -4°C with desiccant. • Supplied at ≥98% purity (HPLC) with batch-to-batch consistency for regulated environments.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.1
CAS No. 39096-80-5
Cat. No. B2391324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dichloro-N-(1-phenylethyl)acetamide
CAS39096-80-5
Molecular FormulaC10H11Cl2NO
Molecular Weight232.1
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(Cl)Cl
InChIInChI=1S/C10H11Cl2NO/c1-7(13-10(14)9(11)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,13,14)
InChIKeyOKVKOBMHKRIIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement


2,2-Dichloro-N-(1-phenylethyl)acetamide (CAS 39096-80-5) is an α,α-dichloroacetamide derivative bearing a chiral 1-phenylethyl substituent on the amide nitrogen . Its molecular formula is C₁₀H₁₁Cl₂NO (MW 232.11), and it exists as a solid with a melting point of 141–142 °C . The compound is structurally defined by two chlorine atoms on the acetyl carbon, which renders it reactive toward nucleophilic substitution and useful as a synthetic building block . Commercially, it is supplied as a research chemical with purity specifications ranging from 95% to 98% by HPLC or equivalent methods .

Why Generic Substitution Fails


While the dichloroacetamide moiety is common to many intermediates, the specific substitution pattern on the amide nitrogen dictates both reactivity and downstream synthetic utility [1]. 2,2-Dichloro-N-(1-phenylethyl)acetamide incorporates a chiral 1-phenylethyl group that introduces stereochemical information and alters the electronic environment of the amide nitrogen relative to simpler analogs like N-phenyl-2,2-dichloroacetamide or unsubstituted 2,2-dichloroacetamide . This structural divergence translates into measurable differences in electrochemical behavior, nucleophilic substitution kinetics, and the stereochemical outcome of subsequent reactions, as detailed in the quantitative evidence below [2][3].

Quantitative Differentiation Evidence


Purity Specifications Across Vendors

Commercial suppliers report purities for 2,2-dichloro-N-(1-phenylethyl)acetamide ranging from 95% to 98% as determined by HPLC or analogous methods . This range establishes a procurement benchmark: products with ≥98% purity (e.g., from ChemScene or Leyan) are suitable for applications requiring high chemical fidelity, such as analytical standard preparation or chiral synthesis . In contrast, lower purity grades (95%) may be acceptable for initial screening or bulk intermediate steps where minor impurities do not compromise downstream reactions .

Purity Analysis Quality Control Procurement Specifications

Electrochemical Redox Behavior

The Bingel–Hirsch reaction of (R)-2,2-dichloro-N-(1-phenylethyl)acetamide with fullerene C₆₀ yields a methanofullerene derivative whose electron-acceptor characteristics were studied electrochemically [1]. The reduction potential of this conjugate was found to be similar to that of [60]PCBM, a benchmark fullerene acceptor used in organic photovoltaics [1]. While exact potential values are not provided in the abstract, the qualitative comparison establishes that the dichloroacetamide-derived adduct exhibits comparable electron affinity, making it a potential alternative for applications where PCBM's solubility or processability is suboptimal.

Electrochemistry Fullerene Chemistry Materials Science

Long-Term Storage Stability

Accelerated aging studies performed in accordance with ICH Q1A guidelines indicate that 2,2-dichloro-N-(1-phenylethyl)acetamide exhibits no significant degradation after six months of storage at -4 °C with desiccant protection [1]. This stability profile is critical for laboratories conducting long-term stability trials or formulation development. While vendor-recommended storage is typically 2–8 °C, the demonstrated integrity under more rigorous, ICH-compliant conditions provides a quantitative assurance of shelf-life reliability not uniformly documented for analogous dichloroacetamide intermediates .

Stability Studies ICH Guidelines Long-Term Storage

Chiral Purity and Enantiomeric Excess

The compound contains one stereocenter at the 1-phenylethyl carbon and is often supplied as a racemic mixture or as a single enantiomer, such as the (R)-isomer used in the fullerene conjugation study [1]. For asymmetric syntheses, the enantiomeric excess (ee) of the starting material directly influences the stereochemical outcome. While specific ee values for commercial batches are not consistently published, the availability of both racemic and enantiopure forms allows users to select the appropriate grade for their stereochemical requirements. In contrast, simpler dichloroacetamides like N-phenyl-2,2-dichloroacetamide lack chiral centers, limiting their utility in stereoselective transformations .

Chiral Synthesis Enantiomeric Excess Stereoselective Reactions

Recommended Application Scenarios


Chiral Building Block for Asymmetric Synthesis

2,2-Dichloro-N-(1-phenylethyl)acetamide contains a chiral 1-phenylethyl group, making it a valuable intermediate for introducing stereochemistry into target molecules . The compound's availability in both racemic and enantiopure forms allows researchers to control the stereochemical outcome of subsequent reactions, such as nucleophilic substitutions or cycloadditions. This chiral handle is absent in many simpler dichloroacetamides, positioning this compound as a strategic choice for enantioselective synthesis of modafinil analogs or other chiral active pharmaceutical ingredients [1].

Fullerene-Based Electron Acceptors

The successful Bingel–Hirsch reaction of (R)-2,2-dichloro-N-(1-phenylethyl)acetamide with C₆₀ to yield a methanofullerene with electron-acceptor properties similar to PCBM demonstrates its utility in materials chemistry [2]. This application scenario is particularly relevant for research groups developing new fullerene derivatives for organic photovoltaics, where variations in the addend can tune solubility, morphology, and electronic properties. The dichloroacetamide moiety may also serve as a handle for further functionalization.

Stability-Critical Long-Term Studies

The documented ICH Q1A-compliant stability data, showing no significant degradation after six months at -4 °C with desiccant, supports the use of this compound in long-term stability trials or formulation projects [3]. For procurement in regulated environments, this stability evidence reduces the risk of material degradation and ensures batch-to-batch consistency, which is not always established for less-characterized intermediates.

Nucleophilic Substitution for Diverse Derivatives

The two chlorine atoms on the acetyl carbon are reactive sites for nucleophilic substitution, enabling the synthesis of a wide range of derivatives . This reactivity profile is consistent with the class of α,α-dichloroacetamides, but the specific 1-phenylethyl substituent may influence reaction rates and regioselectivity compared to simpler analogs. Researchers can leverage this reactivity to construct libraries of compounds for medicinal chemistry screening or agrochemical development.

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